1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester) 1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester)
Brand Name: Vulcanchem
CAS No.: 19351-46-3
VCID: VC21018130
InChI: InChI=1S/C15H23N3O5/c1-21-13-6-4-12(5-7-13)18(8-2-10-22-14(16)19)9-3-11-23-15(17)20/h4-7H,2-3,8-11H2,1H3,(H2,16,19)(H2,17,20)
SMILES: COC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N
Molecular Formula: C15H23N3O5
Molecular Weight: 325.36 g/mol

1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester)

CAS No.: 19351-46-3

Cat. No.: VC21018130

Molecular Formula: C15H23N3O5

Molecular Weight: 325.36 g/mol

* For research use only. Not for human or veterinary use.

1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester) - 19351-46-3

Specification

CAS No. 19351-46-3
Molecular Formula C15H23N3O5
Molecular Weight 325.36 g/mol
IUPAC Name 3-[N-(3-carbamoyloxypropyl)-4-methoxyanilino]propyl carbamate
Standard InChI InChI=1S/C15H23N3O5/c1-21-13-6-4-12(5-7-13)18(8-2-10-22-14(16)19)9-3-11-23-15(17)20/h4-7H,2-3,8-11H2,1H3,(H2,16,19)(H2,17,20)
Standard InChI Key VTLIEJJDWYPNTM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N
Canonical SMILES COC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator